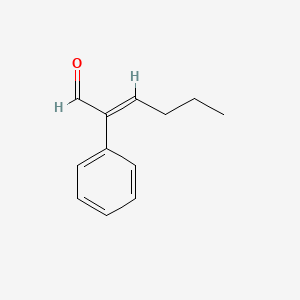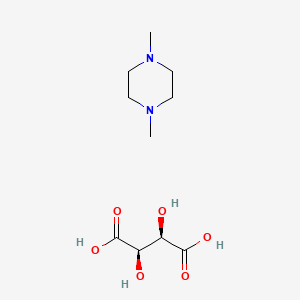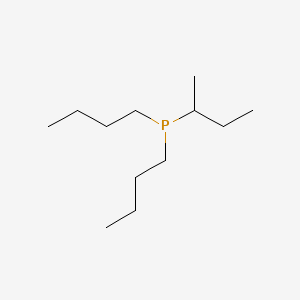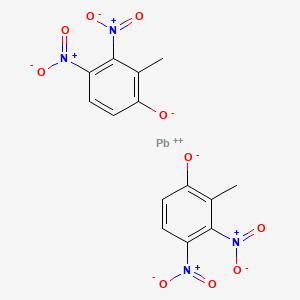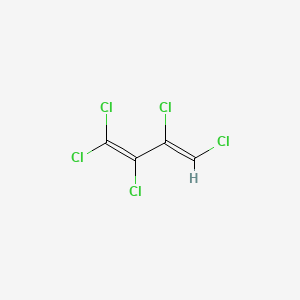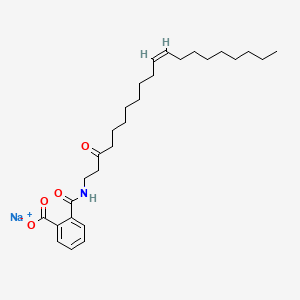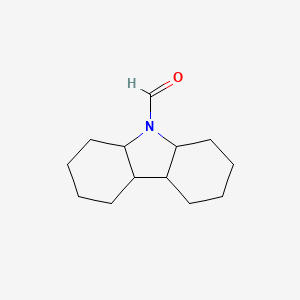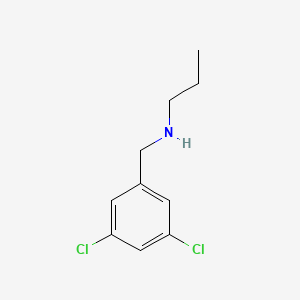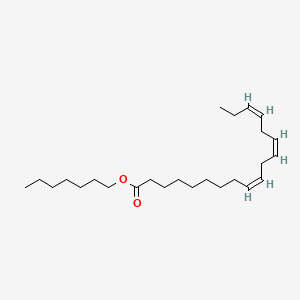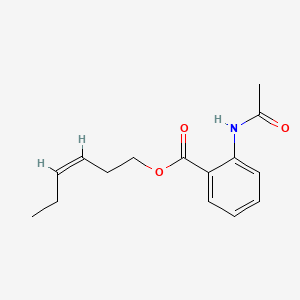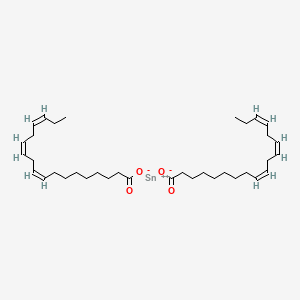
4-Vinyloxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyloxybenzenesulphonic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a vinyloxy group attached to a benzene ring, which is further substituted with a sulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinyloxybenzenesulphonic acid typically involves the reaction of 4-hydroxybenzenesulphonic acid with acetylene in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-hydroxybenzenesulphonic acid
Reagent: Acetylene
Catalyst: Palladium on carbon (Pd/C)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Elevated temperature and pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization and distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Vinyloxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonic acid group can lead to the formation of sulfonates.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-formylbenzenesulphonic acid or 4-carboxybenzenesulphonic acid.
Reduction: Formation of 4-vinyloxybenzenesulfonates.
Substitution: Formation of 4-nitrobenzenesulphonic acid or 4-halobenzenesulphonic acid
Applications De Recherche Scientifique
4-Vinyloxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create sulfonated polymers with unique properties.
Biology: Employed in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents, due to its sulfonic acid group
Mécanisme D'action
The mechanism of action of 4-vinyloxybenzenesulphonic acid involves its interaction with molecular targets through its functional groups. The vinyloxy group can participate in polymerization reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulphonic acid: Lacks the vinyloxy group but has similar sulfonic acid functionality.
4-Methoxybenzenesulphonic acid: Contains a methoxy group instead of a vinyloxy group.
4-Ethenyloxybenzenesulphonic acid: Similar structure but with an ethenyloxy group instead of a vinyloxy group.
Uniqueness
4-Vinyloxybenzenesulphonic acid is unique due to the presence of both the vinyloxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in polymerization, complex formation, and various chemical reactions .
Propriétés
Numéro CAS |
85554-78-5 |
|---|---|
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
4-ethenoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h2-6H,1H2,(H,9,10,11) |
Clé InChI |
HSWUAGZRTRVDRA-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


